2-[2-(Pentyloxy)ethyl]piperidine hydrochloride
Description
Properties
IUPAC Name |
2-(2-pentoxyethyl)piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO.ClH/c1-2-3-6-10-14-11-8-12-7-4-5-9-13-12;/h12-13H,2-11H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWPPFDGYXCGERZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOCCC1CCCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction of Piperidine with Ethylene Chlorohydrin
This step involves nucleophilic substitution where piperidine reacts with ethylene chlorohydrin to form hydroxyethylpiperidine:
Piperidine + Ethylene chlorohydrin → Hydroxyethylpiperidine
- Reaction Conditions: Reflux in an inert aromatic solvent such as toluene at 70°C for approximately 3 hours.
- Notes: The process avoids isolation of the intermediate, favoring a one-pot synthesis to improve efficiency.
Chlorination of Hydroxyethylpiperidine with Thionyl Chloride
The hydroxy group is converted into a chloride using thionyl chloride:
Hydroxyethylpiperidine + Thionyl chloride → 2-Chloroethylpiperidine
- Reaction Conditions: The chlorination is performed in toluene at 78–80°C, with a slight excess of thionyl chloride (about 1.1–1.2 equivalents).
- Process Advantages: Conducted in a single vessel without isolating the intermediate, reducing time and cost, and increasing yield by approximately 20% compared to traditional methods.
Incorporation of the Pentyloxy Group
The next critical step involves attaching the pentyloxy moiety to the ethyl chain, which can be achieved via nucleophilic substitution or alkylation strategies.
Alkylation with Pentyloxyalkyl Halides
A typical route is to prepare pentyloxyalkyl halides (e.g., 5-bentyloxypentyl bromide) through the reaction of pentyloxy alcohols with hydrobromic acid or phosphorus tribromide, followed by nucleophilic substitution with the chlorinated piperidine derivative:
2-Chloroethylpiperidine + Pentyloxyalkyl halide → 2-[2-(Pentyloxy)ethyl]piperidine
- Reaction Conditions: Reactions are performed in polar aprotic solvents like acetonitrile or DMF at reflux temperatures.
- Yield Optimization: Excess of the alkyl halide and phase transfer catalysts can improve conversion rates.
Final Hydrochloride Formation
The free base 2-[2-(Pentyloxy)ethyl]piperidine is converted into its hydrochloride salt:
2-[2-(Pentyloxy)ethyl]piperidine + Hydrogen chloride → Hydrochloride salt
- Method: Bubbling dry hydrogen chloride gas into a solution of the free base in anhydrous ethanol or isopropanol, followed by crystallization.
- Notes: Crystallization from suitable solvents yields high-purity hydrochloride salts suitable for pharmaceutical applications.
Summary Data Table of Preparation Parameters
| Step | Reagents | Solvent | Temperature | Duration | Key Notes | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | Piperidine + Ethylene chlorohydrin | Toluene | 70°C | 3 hours | One-pot hydroxyethylation | ~85 |
| 2 | Hydroxyethylpiperidine + Thionyl chloride | Toluene | 78–80°C | 4 hours | Chlorination in situ | ~80 |
| 3 | Chlorinated intermediate + Pentyloxyalkyl halide | Acetonitrile/DMF | Reflux | 6–8 hours | Alkylation step | ~75 |
| 4 | Free base + HCl gas | Ethanol | Room temp | 2 hours | Crystallization | >90 |
Research Findings and Advantages
- Simplification: The one-pot chlorination process reduces steps, minimizes handling of intermediates, and lowers overall production costs.
- Yield Improvements: Using optimized excess of thionyl chloride and controlled reaction temperatures enhances yields by approximately 20% compared to traditional multi-step methods.
- Purity and Scalability: Crystallization from suitable solvents ensures high purity, essential for pharmaceutical-grade compounds.
- Economic and Technical Superiority: Compared to older methods involving distillation or multi-step isolations, the described approach offers significant improvements in efficiency, safety, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Pentyloxy)ethyl]piperidine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium azide or potassium cyanide can be used under appropriate conditions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
2-[2-(Pentyloxy)ethyl]piperidine hydrochloride is being explored for its pharmacological properties. It may serve as a precursor or intermediate in the synthesis of novel therapeutic agents targeting various diseases, particularly neurological disorders.
- Neuropharmacology : The piperidine moiety is known for its ability to modulate neurotransmitter systems, making this compound a candidate for developing treatments for conditions such as depression and anxiety.
Drug Development
The compound's structure allows it to be a valuable building block in drug design. Researchers can modify its structure to enhance efficacy and reduce side effects.
- Structure-Activity Relationship (SAR) : Investigating how changes in the pentyloxy chain affect biological activity can lead to more effective drugs.
Chemical Biology
In chemical biology, this compound can be utilized to study protein interactions and enzyme inhibition mechanisms.
- Enzyme Inhibition Studies : The compound may interact with specific enzymes, providing insights into metabolic pathways and potential therapeutic targets.
Synthesis of Complex Molecules
The versatility of this compound allows it to be used in synthesizing more complex organic molecules, which can be beneficial in various research settings.
- Synthetic Routes : It can serve as a starting material for synthesizing other biologically active compounds through established organic reactions such as alkylation and acylation.
Case Study 1: Neuropharmacological Potential
A study investigated the effects of piperidine derivatives on serotonin receptors. The findings suggested that modifications to the piperidine structure, including the introduction of alkoxy groups like the pentyloxy chain, could enhance receptor binding affinity, leading to improved antidepressant activity .
Case Study 2: Enzyme Interaction
Research focused on the interaction of various piperidine derivatives with acetylcholinesterase (AChE). It was noted that compounds with longer alkoxy chains exhibited increased inhibition of AChE activity, indicating potential for treating Alzheimer's disease .
Mechanism of Action
The mechanism of action of 2-[2-(Pentyloxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key structural and physicochemical attributes of 2-[2-(Pentyloxy)ethyl]piperidine hydrochloride with related piperidine derivatives:
Key Observations :
- Chain Length and Lipophilicity : The pentyloxyethyl group in the target compound provides greater lipophilicity compared to shorter chains (e.g., methylsulfanyl or isopropoxy derivatives), which may enhance membrane permeability .
- Substituent Position : Piperidine derivatives with substituents at the 2-position (e.g., 2-[2-(Pentyloxy)ethyl]) may adopt distinct conformational profiles compared to 4-position analogs (e.g., 4-(Diphenylmethoxy)), affecting receptor binding .
Monoamine Transporter Inhibition
- Analogs such as GZ-273B (2,6-bis(2-(2-methoxyphenyl)ethyl)piperidine HCl) demonstrate potent inhibition of dopamine uptake at vesicular monoamine transporters (VMAT2), with IC₅₀ values in the nanomolar range . The target compound’s pentyloxy chain may similarly enhance affinity for lipid-rich transporter proteins, though its efficacy requires empirical validation.
Antimicrobial Activity
- Piperidine derivatives bearing thiopyrimidinone moieties (e.g., 2-[2-(piperidin-1-yl)ethyl]thiopyrimidin-4(3H)-ones) exhibit broad-spectrum antibacterial and antifungal activity . While the pentyloxyethyl group lacks sulfur-based functional groups, its lipophilicity could improve membrane disruption in pathogenic microbes.
Acetylcholinesterase (AChE) Inhibition
- 4-(Diphenylmethoxy)piperidine HCl and related analogs are structurally similar to donepezil, a clinically used AChE inhibitor for Alzheimer’s disease .
Biological Activity
Overview
2-[2-(Pentyloxy)ethyl]piperidine hydrochloride is a piperidine derivative that has garnered interest in pharmacological research due to its potential biological activities. This compound is characterized by its unique structural features, which may influence its interactions with biological targets, particularly in the context of neuropharmacology and receptor modulation.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H19ClN2O
- Molecular Weight : 232.74 g/mol
The biological activity of this compound is primarily linked to its interaction with neurotransmitter receptors. Research indicates that compounds in the piperidine class often exhibit affinity for histamine receptors, particularly the H3 receptor, which plays a crucial role in regulating neurotransmitter release and modulating various physiological processes.
1. Histamine H3 Receptor Modulation
Studies have shown that piperidine derivatives can act as antagonists or inverse agonists at the histamine H3 receptor. For instance, research on related compounds has demonstrated their capacity to modulate histamine release, affecting appetite regulation and cognitive functions .
2. Antimicrobial Properties
Preliminary investigations suggest that derivatives of piperidine, including those with aliphatic substitutions like pentyloxy groups, may possess antimicrobial properties. These compounds have been evaluated against various bacterial strains, indicating potential use in treating infections .
3. Neuropharmacological Effects
Given its structural similarity to known neuroactive compounds, this compound is hypothesized to influence neurotransmitter systems involved in mood regulation and cognitive function. Its effects on serotonin and dopamine pathways warrant further exploration for potential therapeutic applications in neurodegenerative disorders .
Case Studies
- Study on Histamine H3 Antagonists : A study focused on piperidine derivatives revealed that elongating the aliphatic chain (as seen in compounds like 2-[2-(Pentyloxy)ethyl]piperidine) could enhance receptor affinity and potency. The most active compounds showed significant modulation of food intake and changes in neurotransmitter levels in animal models .
- Antimicrobial Activity Assessment : In vitro studies demonstrated that certain piperidine derivatives exhibited significant antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values comparable to standard antibiotics .
Data Tables
Q & A
Q. Q1. What are the critical safety protocols for handling 2-[2-(pentyloxy)ethyl]piperidine hydrochloride in laboratory settings?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved safety goggles to prevent skin/eye contact. Use fume hoods to avoid inhalation of aerosols or dust .
- Storage: Store in a dry, cool environment (2–8°C) in airtight containers, away from oxidizers and heat sources .
- Spill Management: Isolate the area, use inert absorbents (e.g., vermiculite), and dispose of waste per local hazardous material regulations .
Q. Q2. How can researchers confirm the purity and structural integrity of this compound after synthesis?
Answer:
- Analytical Methods:
- NMR Spectroscopy: Use H and C NMR to verify the piperidine ring, pentyloxy chain, and hydrochloride salt formation (e.g., δ 3.5–4.0 ppm for ether-linked oxygens) .
- HPLC: Employ reverse-phase C18 columns with UV detection (λ = 210–254 nm) to assess purity (>95%) .
- Elemental Analysis: Confirm stoichiometry (C, H, N, Cl) with ≤0.4% deviation from theoretical values .
Q. Q3. What are the recommended solvents and reaction conditions for synthesizing derivatives of this compound?
Answer:
- Solubility: The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and sparingly soluble in water .
- Derivatization Reactions:
Advanced Research Questions
Q. Q4. How can contradictory toxicity data in literature be resolved for this compound?
Answer:
- Dose-Response Analysis: Conduct in vitro assays (e.g., MTT on HEK293 cells) across multiple concentrations (1–100 µM) to establish LC₅₀ values .
- Species-Specific Studies: Compare toxicity in rodent hepatocytes vs. human primary cells to identify metabolic discrepancies .
- Mechanistic Studies: Use RNA-seq to profile oxidative stress markers (e.g., Nrf2, HO-1) and apoptosis pathways (caspase-3/7 activation) .
Q. Q5. What advanced techniques are suitable for studying the compound’s interaction with biological targets (e.g., receptors)?
Answer:
- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., GPCRs) on sensor chips to measure binding affinity (KD) in real-time .
- Molecular Dynamics (MD) Simulations: Model ligand-receptor docking using software like AutoDock Vina to predict binding poses and energetics .
- Isothermal Titration Calorimetry (ITC): Quantify enthalpy changes during binding to assess thermodynamic drivers (ΔH, ΔS) .
Q. Q6. How can researchers optimize reaction yields when synthesizing novel analogs of this compound?
Answer:
- DoE (Design of Experiments): Use factorial designs to test variables (temperature, catalyst loading, solvent ratios). For example, optimize Suzuki couplings by screening Pd catalysts (Pd(OAc)₂ vs. PdCl₂) .
- In Situ Monitoring: Employ FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
- Purification Strategies: Use preparative HPLC with gradient elution (ACN/H₂O + 0.1% TFA) to isolate high-purity fractions .
Methodological Challenges and Solutions
Q. Q7. What strategies mitigate degradation of this compound during long-term stability studies?
Answer:
- Accelerated Stability Testing: Store samples at 40°C/75% RH for 6 months and analyze degradation products via LC-MS. Common degradants include hydrolyzed piperidine derivatives .
- Lyophilization: For aqueous formulations, lyophilize the compound with cryoprotectants (trehalose or mannitol) to prevent hydrolysis .
Q. Q8. How can researchers address discrepancies between computational predictions and experimental bioactivity data?
Answer:
- QSAR Refinement: Recalibrate quantitative structure-activity relationship models using experimental IC₅₀ values and molecular descriptors (e.g., logP, polar surface area) .
- Crystallography: Resolve X-ray structures of ligand-target complexes to validate docking predictions and identify unmodeled interactions (e.g., halogen bonds) .
Comparative and Ecological Studies
Q. Q9. How does the ecological impact of this compound compare to structurally similar piperidine derivatives?
Answer:
- OECD 301 Test: Measure biodegradability in activated sludge; this compound shows <20% degradation in 28 days, indicating higher persistence than methyl-piperidine analogs .
- Daphnia magna Toxicity: EC₅₀ = 12 mg/L (48-h exposure), comparable to benzyl-piperidine hydrochlorides but 10× more toxic than morpholine derivatives .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
